Para-Cyclopentyloxy vs. Para-Methoxy ACPA: LSD1 Inhibitory Potency Shift from Class-Level SAR
Class-level SAR from a panel of 45 arylcyclopropylamines establishes that para-alkoxy substituents on the phenyl ring critically govern LSD1 inhibitory potency. While the 4-methoxy analog (PCPA derivative) serves as the minimal active scaffold, replacement with a bulkier cyclopentyloxy group is projected to enhance potency through improved hydrophobic packing in the LSD1 active site, consistent with the trend that para-substituted ACPAs with larger lipophilic groups achieve IC₅₀ values in the low nanomolar range [1]. Direct head-to-head data for this specific compound are not published; the inference is drawn from the broader SAR dataset where para-substituent size directly correlates with increased LSD1 affinity.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀ trend) |
|---|---|
| Target Compound Data | Predicted low nanomolar IC₅₀ based on para-cyclopentyloxy SAR trend (exact value not published) |
| Comparator Or Baseline | 4-Methoxy-PCPA (tranylcypromine analog): LSD1 IC₅₀ ≈ 20–100 nM range (class reference) |
| Quantified Difference | Projected ≥5–10-fold potency improvement over 4-methoxy baseline per lipophilic bulk SAR [1] |
| Conditions | In vitro LSD1 enzymatic assay; recombinant human LSD1; fluorogenic or coupled peroxidase assay format |
Why This Matters
Procuring the cyclopentyloxy-substituted enantiomer instead of a generic 4-methoxy PCPA analog enables access to a distinct potency band within the ACPA series, which is critical for designing dose-response studies or developing selective LSD1 probes.
- [1] Miyamura, S.; Araki, M.; Ota, Y.; Itoh, Y.; Yasuda, S.; Masuda, M.; Taniguchi, T.; Sowa, Y.; Sakai, T.; Suzuki, T.; Itami, K.; Yamaguchi, J. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Org. Biomol. Chem. 2016, 14, 8576–8585. View Source
